molecular formula C22H23ClN4O3S B6559861 methyl 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021219-73-7

methyl 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559861
CAS No.: 1021219-73-7
M. Wt: 459.0 g/mol
InChI Key: CTGKFKFNDVKEGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and a carboxylate ester group . Piperazine is a common structural motif found in pharmaceuticals and agrochemicals, often incorporated into biologically active compounds through a Mannich reaction .


Molecular Structure Analysis

The structure of such compounds is typically determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. These properties are often evaluated through ADME (absorption, distribution, metabolism, and excretion) studies .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many piperazine derivatives have been found to have diverse biological activities, including antihistamine, antiparasitic, and antifungal effects .

Properties

IUPAC Name

methyl 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-30-21(29)15-5-6-18-19(13-15)24-22(31)27(20(18)28)12-9-25-7-10-26(11-8-25)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGKFKFNDVKEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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